molecular formula C10H4Cl5NO B1263956 neopyrrolomycin D

neopyrrolomycin D

Cat. No.: B1263956
M. Wt: 331.4 g/mol
InChI Key: RGDAAAZWUJXHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

neopyrrolomycin D is a natural product found in Bacteria and Streptomyces with data available.

Scientific Research Applications

Antibacterial Properties

Neopyrrolomycin D, along with its counterparts neopyrrolomycins B and C, has been identified for its potent antibacterial activity against Gram-positive pathogens, including various resistant strains. These compounds have been isolated from the ethyl acetate extracts of Streptomyces sp. and exhibit minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against resistant strains. The structural elucidation of these compounds was achieved using techniques like X-ray crystallography and NMR spectroscopy (Hopp et al., 2009).

Role in Aminoglycoside Antibiotics

Neomycin, a clinically important 2-deoxystreptamine-containing aminoglycoside antibiotic, interacts with bacterial rRNA to inhibit protein synthesis. Neomycin and similar compounds have garnered interest for their potential as anti-HIV and antiplasmid agents. Structural diversification of aminoglycosides, including compounds like this compound, is a promising approach for generating novel bioactive compounds (Yokoyama et al., 2008).

Synthesis and Structure-Activity Relationship

Research on the synthesis and biological evaluation of chlorinated phenyl analogs of neopyrrolomycin, including this compound, has been conducted to understand the significance of certain chemical groups for biological activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA) (Miura et al., 1994). Additionally, the synthesis of various less chlorinated analogs of neopyrrolomycin and their structure-activity relationship has been explored (Tatsuta & Itoh, 1994).

Potential in Antibiotic Development

The unique class of disulfide-containing antibiotics, such as dithiolopyrrolones, has been investigated for their broad-spectrum antibiotic activity. This compound, being part of this class, might share similar characteristics in terms of inhibiting growth in various bacteria, including strains of Mycobacterium tuberculosis, and also exhibiting anti-cancer activities (Li et al., 2014).

Properties

Molecular Formula

C10H4Cl5NO

Molecular Weight

331.4 g/mol

IUPAC Name

4,5-dichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol

InChI

InChI=1S/C10H4Cl5NO/c11-4-1-7(8(17)2-5(4)12)16-3-6(13)9(14)10(16)15/h1-3,17H

InChI Key

RGDAAAZWUJXHMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)N2C=C(C(=C2Cl)Cl)Cl

Synonyms

neopyrrolomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.